molecular formula C10H21NO B13157629 1-(1-Aminopropan-2-yl)cycloheptan-1-ol

1-(1-Aminopropan-2-yl)cycloheptan-1-ol

Cat. No.: B13157629
M. Wt: 171.28 g/mol
InChI Key: JGWHICXMXLNAQJ-UHFFFAOYSA-N
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Description

1-(1-Aminopropan-2-yl)cycloheptan-1-ol is a chemical compound with the molecular formula C10H21NO and a molecular weight of 171.28 g/mol . This compound is characterized by a cycloheptane ring substituted with an aminopropyl group and a hydroxyl group. It is used in various research and industrial applications due to its unique chemical properties.

Preparation Methods

The synthesis of 1-(1-Aminopropan-2-yl)cycloheptan-1-ol typically involves the following steps:

Industrial production methods may involve similar steps but are optimized for large-scale synthesis, including the use of continuous flow reactors and advanced purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

1-(1-Aminopropan-2-yl)cycloheptan-1-ol undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and electrophiles like alkyl halides. Major products formed from these reactions depend on the specific conditions and reagents used.

Scientific Research Applications

1-(1-Aminopropan-2-yl)cycloheptan-1-ol has several scientific research applications:

    Chemistry: Used as a building block in the synthesis of complex organic molecules.

    Biology: Investigated for its potential role in biochemical pathways and interactions with enzymes.

    Medicine: Explored for its potential therapeutic effects and as a precursor in drug synthesis.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 1-(1-Aminopropan-2-yl)cycloheptan-1-ol involves its interaction with specific molecular targets and pathways. The compound’s hydroxyl and amino groups allow it to form hydrogen bonds and ionic interactions with various biomolecules, influencing their structure and function. These interactions can modulate enzyme activity, receptor binding, and signal transduction pathways.

Comparison with Similar Compounds

1-(1-Aminopropan-2-yl)cycloheptan-1-ol can be compared with similar compounds such as:

    1-(1-Aminopropan-2-yl)cyclohexan-1-ol: Similar structure but with a cyclohexane ring instead of a cycloheptane ring.

    1-(1-Aminopropan-2-yl)cyclooctan-1-ol: Similar structure but with a cyclooctane ring.

    1-(1-Aminopropan-2-yl)cyclopentan-1-ol: Similar structure but with a cyclopentane ring.

The uniqueness of this compound lies in its specific ring size, which influences its chemical reactivity and interaction with other molecules.

Properties

Molecular Formula

C10H21NO

Molecular Weight

171.28 g/mol

IUPAC Name

1-(1-aminopropan-2-yl)cycloheptan-1-ol

InChI

InChI=1S/C10H21NO/c1-9(8-11)10(12)6-4-2-3-5-7-10/h9,12H,2-8,11H2,1H3

InChI Key

JGWHICXMXLNAQJ-UHFFFAOYSA-N

Canonical SMILES

CC(CN)C1(CCCCCC1)O

Origin of Product

United States

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